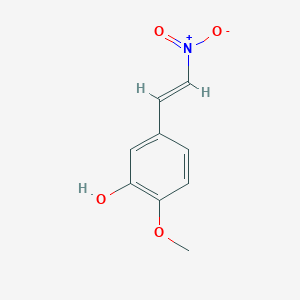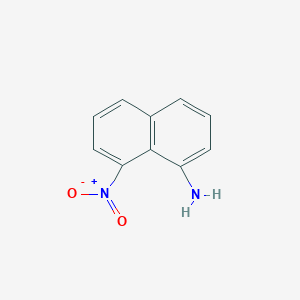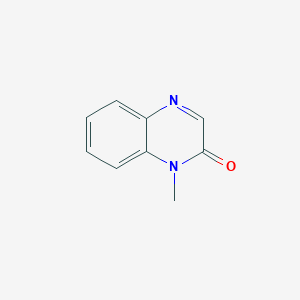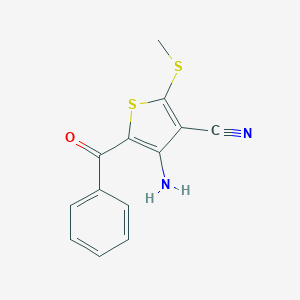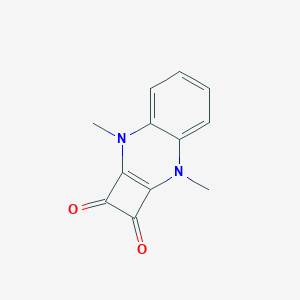
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- (CBDQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBDQ is a cyclic imide that contains a quinoxaline ring and two carbonyl groups. It is a stable compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Efectos Bioquímicos Y Fisiológicos
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has a wide range of biological activities, making it a versatile compound for use in different experiments. However, there are also some limitations to the use of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl-. One area of research is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in the field of materials science. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer and viral infections. Further research is needed to fully understand the mechanism of action of Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- and its potential applications in different fields.
Métodos De Síntesis
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- can be synthesized using different methods, including cyclization of the corresponding diamine, cyclization of the corresponding diketone, and the reaction of the corresponding lactam with a suitable reagent. The most commonly used method is the cyclization of the corresponding diamine using a suitable oxidant.
Aplicaciones Científicas De Investigación
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has been extensively studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials.
Propiedades
Número CAS |
33527-99-0 |
|---|---|
Nombre del producto |
Cyclobuta(b)quinoxaline-1,2-dione, 3,8-dihydro-3,8-dimethyl- |
Fórmula molecular |
C12H10N2O2 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3,8-dimethylcyclobuta[b]quinoxaline-1,2-dione |
InChI |
InChI=1S/C12H10N2O2/c1-13-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
Clave InChI |
JDSTULKHJSTULW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
SMILES canónico |
CN1C2=CC=CC=C2N(C3=C1C(=O)C3=O)C |
Otros números CAS |
33527-99-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



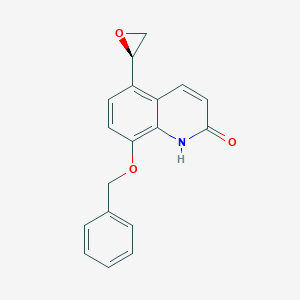
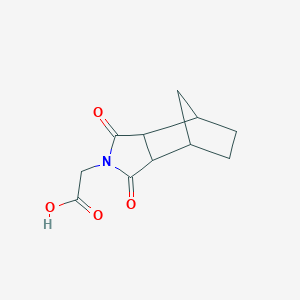
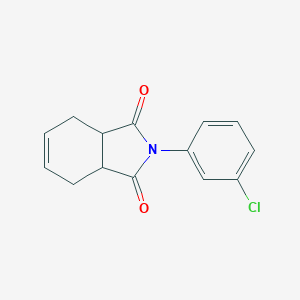
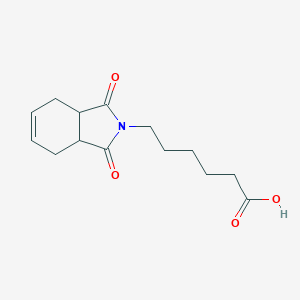
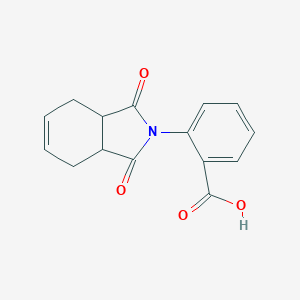
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
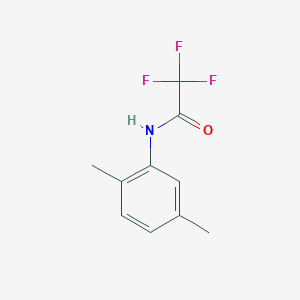
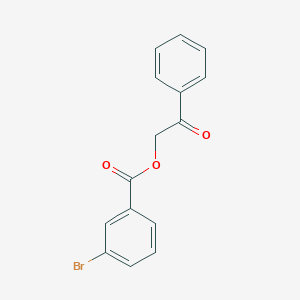
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)

